(E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
(E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an ethoxy group, a fluoro substituent, a furan ring, and a benzenesulfonamide moiety, which contribute to its diverse reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan-2-yl acrylate intermediate: This step involves the reaction of furan-2-carboxaldehyde with an appropriate acrylating agent under basic conditions to form the furan-2-yl acrylate.
Synthesis of the piperidine derivative:
Introduction of the benzenesulfonamide group: The benzenesulfonamide moiety is introduced via a sulfonylation reaction using a sulfonyl chloride derivative.
Final coupling and deprotection: The final step involves coupling the intermediate with 4-ethoxy-3-fluorobenzene under appropriate conditions, followed by deprotection to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated derivatives.
Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Saturated acrylate derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
(E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing downstream signaling pathways.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Inhibiting specific proteins: Leading to altered cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide
- (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Uniqueness
(E)-4-ethoxy-3-fluoro-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the ethoxy and fluoro substituents, along with the furan ring and benzenesulfonamide moiety, distinguishes it from other similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O5S/c1-2-28-20-7-6-18(14-19(20)22)30(26,27)23-15-16-9-11-24(12-10-16)21(25)8-5-17-4-3-13-29-17/h3-8,13-14,16,23H,2,9-12,15H2,1H3/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZUUERMKAUPAM-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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